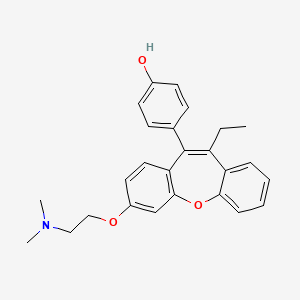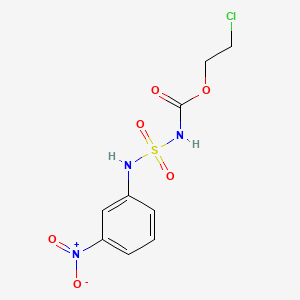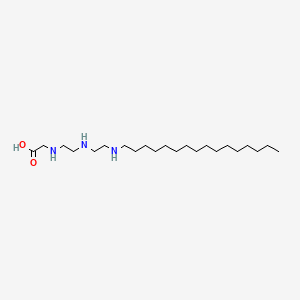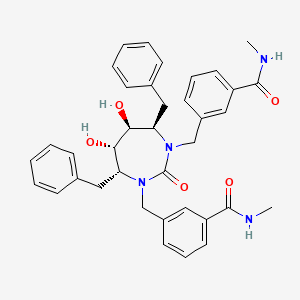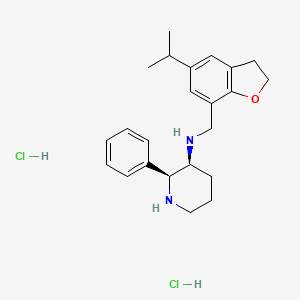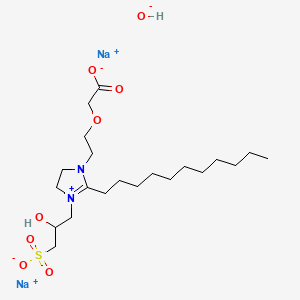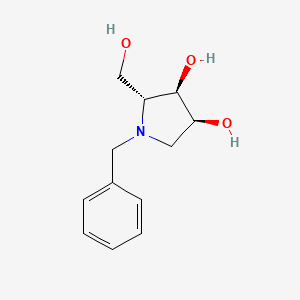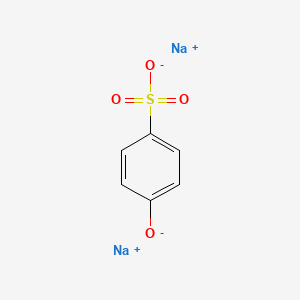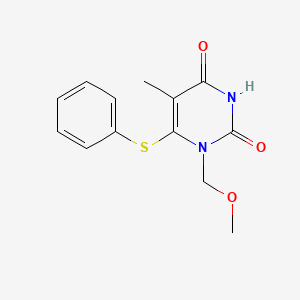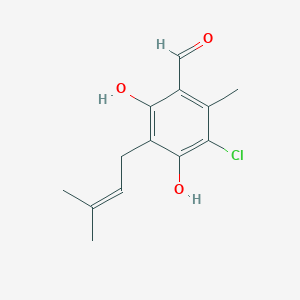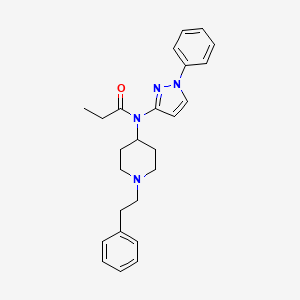
N-(1-phenethyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-phenethyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)propanamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. It is characterized by its complex structure, which includes a piperidine ring, a phenethyl group, and a phenylpyrazole moiety.
准备方法
The synthesis of N-(1-phenethyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Attachment of the Phenethyl Group: The phenethyl group is introduced via a nucleophilic substitution reaction.
Formation of the Phenylpyrazole Moiety: The phenylpyrazole moiety is synthesized separately and then coupled with the piperidine derivative.
Final Coupling Reaction: The final step involves the coupling of the piperidine derivative with the phenylpyrazole moiety to form the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
化学反应分析
N-(1-phenethyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reaction pathway and conditions used.
科学研究应用
N-(1-phenethyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)propanamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential therapeutic effects, particularly in the development of new drugs targeting neurological and psychiatric disorders.
Pharmacology: Research focuses on understanding the pharmacokinetics and pharmacodynamics of the compound, including its absorption, distribution, metabolism, and excretion.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and molecular pathways.
Industrial Applications:
作用机制
The mechanism of action of N-(1-phenethyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
N-(1-phenethyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)propanamide can be compared with other piperidine derivatives and phenylpyrazole compounds. Similar compounds include:
N-(1-phenethyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)acetamide: This compound has a similar structure but with an acetamide group instead of a propanamide group.
N-(1-phenethyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)butanamide: This compound has a butanamide group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
属性
CAS 编号 |
425644-24-2 |
|---|---|
分子式 |
C25H30N4O |
分子量 |
402.5 g/mol |
IUPAC 名称 |
N-[1-(2-phenylethyl)piperidin-4-yl]-N-(1-phenylpyrazol-3-yl)propanamide |
InChI |
InChI=1S/C25H30N4O/c1-2-25(30)29(24-16-20-28(26-24)22-11-7-4-8-12-22)23-14-18-27(19-15-23)17-13-21-9-5-3-6-10-21/h3-12,16,20,23H,2,13-15,17-19H2,1H3 |
InChI 键 |
QHVISDICNMQANG-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=NN(C=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


